4-(Cyclopropylsulfonyl)-2-fluoropyridine

描述

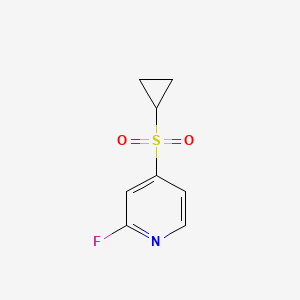

4-(Cyclopropylsulfonyl)-2-fluoropyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the fourth position and a fluorine atom attached to the second position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

准备方法

The synthesis of 4-(Cyclopropylsulfonyl)-2-fluoropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced through a sulfonylation reaction using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.

化学反应分析

4-(Cyclopropylsulfonyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

4-(Cyclopropylsulfonyl)-2-fluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of 4-(Cyclopropylsulfonyl)-2-fluoropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The cyclopropylsulfonyl group and the fluorine atom play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

相似化合物的比较

4-(Cyclopropylsulfonyl)-2-fluoropyridine can be compared with other similar compounds such as:

4-(Cyclopropylsulfonyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

4-(Cyclopropylsulfonyl)-3-fluoropyridine: The fluorine atom is attached to the third position, leading to different chemical and biological properties.

4-(Methylsulfonyl)-2-fluoropyridine: The cyclopropyl group is replaced by a methyl group, which may influence its steric and electronic properties.

生物活性

4-(Cyclopropylsulfonyl)-2-fluoropyridine (CAS No. 2288709-94-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropylsulfonyl group and a fluorine atom. The presence of these functional groups is crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes involved in cellular processes. It has been identified as an inhibitor of certain kinases, which play critical roles in signaling pathways associated with cancer cell proliferation and survival.

Inhibition of Kinases

Research indicates that this compound effectively inhibits kinases such as c-Met and VEGFR-2, both of which are implicated in tumor growth and angiogenesis. The inhibition of these kinases leads to reduced cell proliferation in various cancer cell lines.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- Antitumor Activity : In a study investigating dual inhibitors for c-Met and VEGFR-2, this compound demonstrated potent antitumor effects in vitro, suggesting its potential as a therapeutic agent for cancer treatment. The compound's ability to inhibit these receptors resulted in decreased tumor growth in xenograft models.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its role not just as a growth inhibitor but also as an apoptosis inducer in malignant cells.

常见问题

Q. Basic: What are the recommended synthetic routes for 4-(cyclopropylsulfonyl)-2-fluoropyridine, and what factors influence yield optimization?

Answer:

The synthesis typically involves two key steps: (1) introducing the sulfonyl group via sulfonylation and (2) fluorination of the pyridine ring.

- Sulfonylation : A method analogous to the synthesis of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride () can be adapted. Cyclopropanesulfonyl chloride or a derivative may react with a pyridine precursor under controlled conditions (e.g., using chlorosulfonic acid as a sulfonating agent). Temperature control (0–5°C) minimizes side reactions like ring sulfonation.

- Fluorination : Direct fluorination can be achieved via halogen exchange (e.g., using KF in polar aprotic solvents) or directed ortho-metalation strategies (). Substituent positioning is critical; the sulfonyl group’s electron-withdrawing nature may activate specific sites for fluorination.

- Yield Optimization : Key factors include reagent stoichiometry (excess fluorinating agents to drive equilibrium), solvent choice (DMF or DMSO for solubility), and catalysis (e.g., Cu(I) salts for cross-coupling steps). Purity of intermediates should be verified via TLC or HPLC to avoid side-product propagation .

Q. Basic: How should researchers characterize the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The cyclopropyl group’s protons appear as distinct multiplets (δ 0.5–2.0 ppm). The pyridine ring protons show deshielding due to the sulfonyl and fluorine groups.

- ¹³C NMR : The sulfonyl carbon resonates near δ 55–65 ppm, while the fluorine-substituted pyridine carbon appears downfield (δ 145–160 ppm).

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine’s position ().

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula (C₈H₇FNO₂S).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% area under the curve).

- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves bond angles and substituent orientations (as seen in related fluoropyridines; ).

Q. Basic: What are the key safety considerations when handling this compound?

Answer:

While specific toxicological data for this compound is limited (), precautions are advised based on structural analogs:

- Hazard Classification : Likely Category 4 acute toxicity (oral, dermal, inhalation) due to sulfonyl and fluorinated groups ().

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation; handle under inert atmosphere if hygroscopic.

- Storage : Keep in airtight containers at –20°C, away from oxidizers and bases.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency protocols should align with institutional guidelines ().

Q. Advanced: How do electronic effects of the cyclopropylsulfonyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

Answer:

The cyclopropylsulfonyl group exerts strong electron-withdrawing effects (-I and -M), altering the pyridine ring’s electronic landscape:

- Activation/Deactivation : The sulfonyl group meta-directs electrophilic substitution, while the fluorine’s ortho/para-directing nature creates regioselectivity conflicts. Computational modeling (DFT) can predict dominant pathways by comparing substituent Hammett parameters.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids requires careful catalyst selection. Pd(PPh₃)₄ or XPhos Pd G3 may mitigate deactivation caused by the sulfonyl group. Reaction monitoring via LC-MS is critical to track intermediate formation ( ).

- Contradictions in Data : Discrepancies in reported yields (e.g., 40–80%) may arise from solvent polarity effects or competing protodehalogenation. Systematic screening of bases (K₂CO₃ vs. Cs₂CO₃) and temperatures (80–120°C) can resolve inconsistencies .

Q. Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) or receptors. The sulfonyl group’s geometry and fluorine’s electronegativity are critical for hydrogen-bonding and hydrophobic interactions.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over nanoseconds. Pay attention to sulfonyl-oxygen interactions with catalytic residues ( ).

- QSAR Studies : Quantitative structure-activity relationship models correlate substituent properties (logP, polar surface area) with bioactivity data from analogs (e.g., fluorophenyl-pyrimidines in ).

- Validation : Cross-check predictions with experimental IC₅₀ values from enzyme assays or cellular models .

Q. Advanced: How can contradictory data on reaction outcomes be resolved when varying sulfonylation conditions?

Answer:

Contradictions often arise from unoptimized reaction parameters or uncharacterized intermediates:

- DOE (Design of Experiments) : Use a factorial design to test variables: temperature (0°C vs. RT), sulfonating agent (chlorosulfonic acid vs. SOCl₂), and stoichiometry. Response surface methodology identifies optimal conditions.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) or in situ IR spectroscopy tracks intermediate formation. Competing pathways (e.g., over-sulfonation vs. ring-opening) can be elucidated.

- Side-Product Analysis : LC-MS/MS identifies by-products (e.g., disulfonyl derivatives or cyclopropane ring-opened species). Adjust protecting groups (e.g., Boc for amines) to block undesired reactivity ().

- Reproducibility : Strict control of moisture (use molecular sieves) and catalyst purity (e.g., Pd catalysts with ≤1% ligand impurities) minimizes variability .

属性

IUPAC Name |

4-cyclopropylsulfonyl-2-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2S/c9-8-5-7(3-4-10-8)13(11,12)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJJZRQMAUBGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。